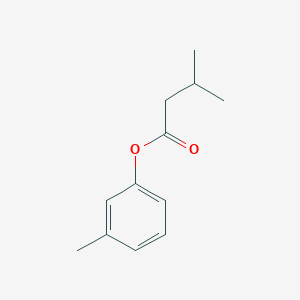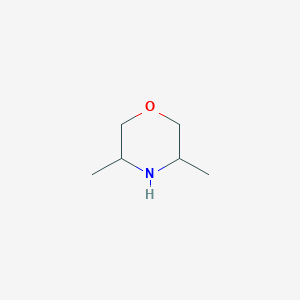
3,5-Dimethylmorpholine
Vue d'ensemble
Description
3,5-Dimethylmorpholine is a chemical compound with the molecular formula C6H13NO . It is a liquid at room temperature . The IUPAC name for this compound is 3,5-dimethylmorpholine .
Molecular Structure Analysis
The molecular weight of 3,5-Dimethylmorpholine is 115.17 g/mol . The InChI code for this compound is 1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
3,5-Dimethylmorpholine is a liquid at room temperature . It has a molecular weight of 115.17 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 21.3 Ų .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
3,5-Dimethylmorpholine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. Harrison et al. (2001) developed a compound with high affinity and oral activity as an h-NK1 receptor antagonist, showing effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Synthesis and Crystal Structure Analysis
Mawad et al. (2010) explored the synthesis of 3,3-dimethylmorpholine-2,5-diones and their derivatives, highlighting the importance of such compounds in chemical research. The study focused on the crystal structure of these compounds, which can provide insights into their potential applications in various fields (Mawad et al., 2010).
Pharmacological Attributes
The morpholine substructure, common in 3,5-dimethylmorpholine, is noted for its diverse pharmacological properties, including applications as antiviral, analgesic, antitussive, muscle relaxant, antiolytic, and antiparasitic agents. Huang et al. (2002) discussed the synthesis of morpholine derivatives, underlining their significant role in modern organic synthesis and biological applications (Huang et al., 2002).
Molecular Structure and Vibrational Analysis
Medetalibeyoğlu et al. (2019) conducted a theoretical study on a compound incorporating 2,6-dimethylmorpholine, focusing on its molecular structure, vibrational frequency values, and thermodynamic properties. Such studies are crucial for understanding the physicochemical characteristics of these compounds (Medetalibeyoğlu et al., 2019).
Photodynamic Therapy Applications
Tabrizi and Chiniforoshan (2016) synthesized new ruthenium(II) complexes with derivatives of 3,5-dimethylmorpholine for potential use in photodynamic therapy (PDT). These complexes showed promising properties as photosensitizers, which could be beneficial in medical applications (Tabrizi & Chiniforoshan, 2016).
Safety and Hazards
3,5-Dimethylmorpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, acute dermal toxicant, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .
Propriétés
IUPAC Name |
3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274491 | |
| Record name | 3,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylmorpholine | |
CAS RN |
123-57-9 | |
| Record name | 3,5-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3,5-dimethylmorpholine be utilized in asymmetric synthesis?
A: Yes, the (S,S)-enantiomer of 3,5-dimethylmorpholine has shown promise as a C2-symmetric chiral auxiliary in organic synthesis. Research demonstrates its effectiveness in [4+2] cycloaddition reactions, specifically in the synthesis of 4-oxohexahydropyridazine derivatives. [, ] This application highlights its potential for influencing stereoselectivity in organic reactions.
Q2: Are there any examples of stereoselective synthesis utilizing 3,5-dimethylmorpholine as a building block?
A: Research describes a stereoselective synthesis of trans-3,5-dimethylmorpholine through the aminomercuration-demercuration of diallyl ether using mercury(II) nitrate and carbamates. [] This reaction pathway showcases a method for directly incorporating the 3,5-dimethylmorpholine scaffold into larger molecules with defined stereochemistry.
Q3: Has 3,5-dimethylmorpholine been used in the synthesis of biologically active compounds?
A: Yes, a study describes the first enantioselective synthesis of S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine (also known as S-(-)-fenpropimorph), a potent fungicide. [] This synthesis utilizes a chemoenzymatic approach, highlighting the versatility of 3,5-dimethylmorpholine as a building block for biologically relevant molecules.
Q4: What insights do these research papers offer regarding the broader applications of 3,5-dimethylmorpholine?
A: The research highlights the versatility of 3,5-dimethylmorpholine in various chemical contexts. It serves as a valuable building block for synthesizing complex molecules, particularly in creating chiral compounds. [, , ] Additionally, its use as a chiral auxiliary showcases its potential in asymmetric synthesis, opening doors for developing new and improved synthetic routes for various chemical entities. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



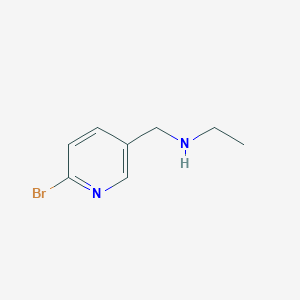
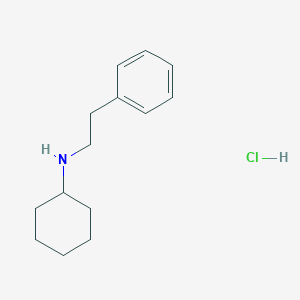

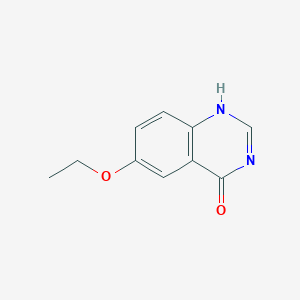

![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
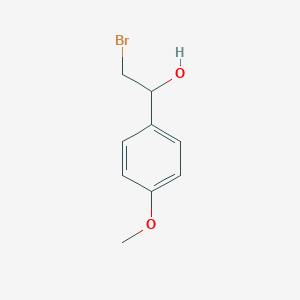


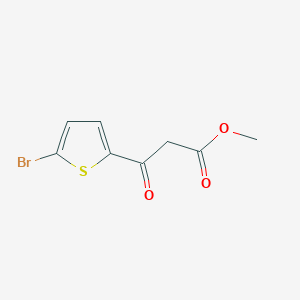
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
